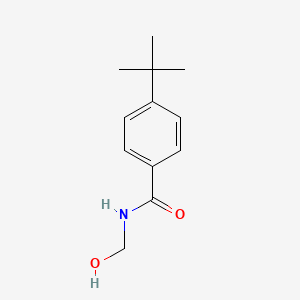
4-tert-Butyl-N-(hydroxymethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-N-(hydroxymethyl)benzamide is a chemical compound with the molecular formula C12H17NO2. It is known for its unique structure, which includes a tert-butyl group and a hydroxymethyl group attached to a benzamide core. This compound is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(hydroxymethyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-N-(hydroxymethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: 4-tert-Butyl-N-(carboxymethyl)benzamide.
Reduction: 4-tert-Butyl-N-(aminomethyl)benzamide.
Substitution: Various substituted benzamides depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-N-(hydroxymethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-N-(hydroxymethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group provides steric hindrance, which can influence its binding affinity and selectivity towards certain enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylbenzamide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
N-tert-Butylbenzamide: Similar structure but without the hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
4-tert-Butyl-N-(hydroxymethyl)benzamide stands out due to its combination of the tert-butyl and hydroxymethyl groups, which provide unique reactivity and binding properties. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
91563-74-5 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
4-tert-butyl-N-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)10-6-4-9(5-7-10)11(15)13-8-14/h4-7,14H,8H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
WKPNVWFPSFHGMW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCO |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


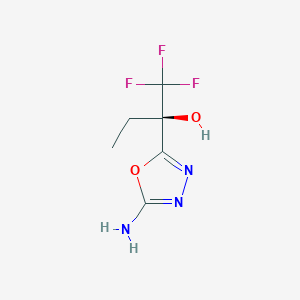
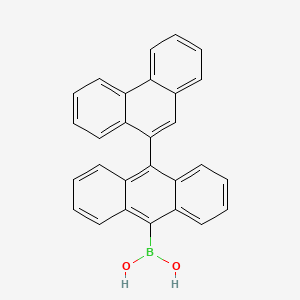
![1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B3195497.png)
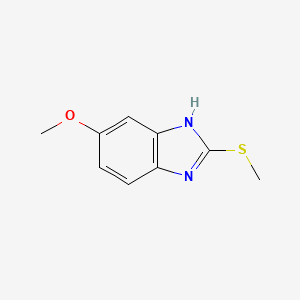
![(S)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride](/img/structure/B3195512.png)
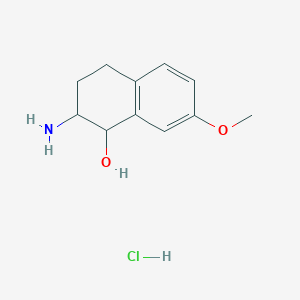
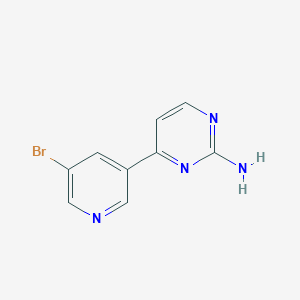
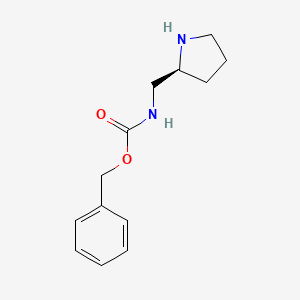
![Acetic acid, [(1,1-dimethylethyl)dimethylsilyl]-, methyl ester](/img/structure/B3195541.png)
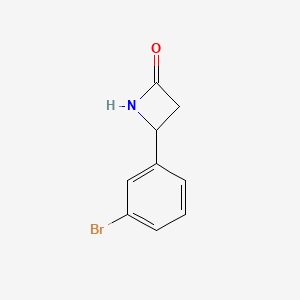
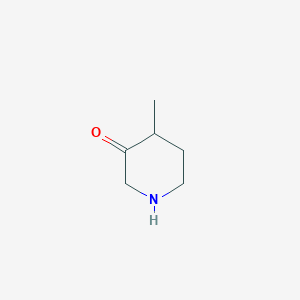
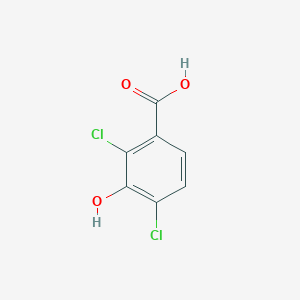
![N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide](/img/structure/B3195580.png)

